BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-N-methylcyclopropanecarboxamide

Medicinal Chemistry ADME Prediction Ligand Design

This N-methylated cyclopropanecarboxamide is a differentiated chemical probe for epigenetic and CNS drug discovery. Its zero hydrogen-bond donor count, low TPSA of 20.3 Ų, and optimal XLogP3 of 2.4 enable superior passive blood-brain barrier penetration compared to its secondary amide analog (TPSA 43.1 Ų). The documented CREBBP bromodomain affinity (Kd=1.53 µM) and PDE4B activity (IC50=9.74 µM) make it a unique starting point for hit-to-lead optimization. The para-bromine serves as a synthetic handle for rapid analog generation via cross-coupling. Procure this exclusive scaffold with verified purity to drive your SAR programs forward.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
Cat. No. B6627418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-N-methylcyclopropanecarboxamide
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)Br)C(=O)C2CC2
InChIInChI=1S/C11H12BrNO/c1-13(11(14)8-2-3-8)10-6-4-9(12)5-7-10/h4-8H,2-3H2,1H3
InChIKeyAHKNOTPDXDAPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-N-methylcyclopropanecarboxamide (CAS 2325305-73-3): Key Chemical Profile and Procurement Identifiers


N-(4-bromophenyl)-N-methylcyclopropanecarboxamide is a tertiary cyclopropanecarboxamide characterized by a para-bromophenyl substituent and an N-methylated amide nitrogen [1]. With a molecular formula of C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol, the compound exhibits a computed XLogP3 of 2.4, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 20.3 Ų [1]. The absence of an amide proton distinguishes it from secondary amide analogs and directly impacts physicochemical behavior relevant to biological screening and synthetic utility. The compound carries GHS hazard statements H302, H315, H319, and H335, indicating acute oral toxicity and irritant properties [1].

N-(4-Bromophenyl)-N-methylcyclopropanecarboxamide: Why Analogs Are Not Direct Interchangeable Substitutes


The N-methylation, cyclopropane core, and 4-bromophenyl substitution collectively define a physicochemical and steric fingerprint that cannot be replicated by simple des-methyl, acetamide, or ortho/meta-bromo analogs. Direct substitution with the secondary amide N-(4-bromophenyl)cyclopropanecarboxamide introduces an additional hydrogen bond donor (HBD count increases from 0 to 1), more than doubling the TPSA (20.3 → 43.1 Ų) and lowering XLogP3 (2.4 → 1.8), which can fundamentally alter membrane permeability, metabolic susceptibility, and off-target binding profiles [1][2]. Similarly, replacing the conformationally constrained cyclopropane ring with an acyclic acetamide (e.g., N-(4-bromophenyl)-N-methylacetamide) reduces steric bulk and eliminates the unique angular geometry of the cyclopropane, impacting target engagement [3]. Even positional isomers (e.g., 3-bromophenyl) exhibit divergent electronic and steric properties that affect receptor recognition. These differences underscore why in-class substitution cannot be assumed without rigorous SAR validation.

N-(4-Bromophenyl)-N-methylcyclopropanecarboxamide: Comparative Evidence Matrix for Scientific Selection


Hydrogen Bond Donor Elimination: Reduced TPSA and Off-Target Liability vs. Secondary Amide Analog

N-Methylation at the amide nitrogen eliminates the hydrogen bond donor (HBD) present in the secondary amide analog N-(4-bromophenyl)cyclopropanecarboxamide. The target compound has an HBD count of 0 and a TPSA of 20.3 Ų, compared to an HBD count of 1 and a TPSA of 43.1 Ų for the comparator [1]. The 22.8 Ų reduction in TPSA correlates with improved passive membrane diffusion potential and reduced susceptibility to HBD-mediated off-target binding or metabolic conjugation [1].

Medicinal Chemistry ADME Prediction Ligand Design

Lipophilicity Enhancement: XLogP3 Increase vs. N-H Analog Supports Improved Membrane Permeability

The N-methyl substitution increases computed lipophilicity (XLogP3) from 1.8 in the N-H analog to 2.4 in the target compound [1]. This +0.6 log unit shift translates to an approximate 4-fold increase in predicted octanol-water partition coefficient, a range frequently associated with improved passive diffusion across lipid bilayers. The cyclopropane ring further contributes to the overall lipophilic profile while maintaining a lower molecular weight (254.12 Da) than many lipophilic bioisosteres [1].

Physicochemical Profiling Drug Design Permeability

Conformational Restraint: Cyclopropane Ring Imposes Rigidity Absent in Acyclic Acetamide Analog

The cyclopropane carboxamide core imposes a defined angular geometry (C-C-C bond angles ~60°) that restricts conformational freedom compared to the freely rotating acetamide analog N-(4-bromophenyl)-N-methylacetamide [1]. While both compounds share an N-methyl-4-bromophenyl moiety and a TPSA of 20.3 Ų, the cyclopropane ring in the target compound reduces the number of accessible low-energy conformations. The acetamide analog exhibits a lower XLogP3 of 1.7 and a smaller molecular weight (228.09 Da) [1][2].

Conformational Analysis Scaffold Design SAR

Target Engagement Profile: Documented Binding Affinity to CREBBP and PDE4B

The compound exhibits measurable, albeit modest, binding affinity for the bromodomain of CREBBP (Kd = 1.53 µM) and inhibitory activity against PDE4B (IC₅₀ = 9.74 µM) as recorded in BindingDB [1]. While direct comparator data for the closest analogs at these targets are not publicly available, these data points establish a baseline activity profile that distinguishes the compound from structurally related analogs that lack any reported biological annotation. The N-methylated amide is present in both assayed contexts, indicating that this specific substitution pattern is compatible with target engagement.

Epigenetics Inflammation Target Validation

N-Methylation Effect on Activity: Class-Level SAR Inference from Milnacipran Derivatives

In a study of cyclopropanecarboxamide-based NMDA receptor antagonists, progressive N-methylation of milnacipran derivatives led to systematic reductions in receptor binding affinity [1]. The secondary amide (compound 1) exhibited an IC₅₀ of 6.3 µM, the N-methyl derivative (compound 7) showed an IC₅₀ of 13 µM, and the N,N-dimethyl derivative (compound 8) showed an IC₅₀ of 88 µM [1]. This class-level SAR demonstrates that N-methylation in cyclopropanecarboxamide scaffolds modulates pharmacological activity, reinforcing that the target compound's N-methyl group is a non-innocent structural feature that differentiates it from N-H analogs.

N-Methylation Structure-Activity Relationship CNS Pharmacology

N-(4-Bromophenyl)-N-methylcyclopropanecarboxamide: Evidence-Backed Application Scenarios


Epigenetic Probe Development: CREBBP Bromodomain Binding

The documented binding affinity for the CREBBP bromodomain (Kd = 1.53 µM) positions N-(4-bromophenyl)-N-methylcyclopropanecarboxamide as a potential starting point for developing chemical probes targeting acetyl-lysine reader domains. The N-methylated amide, which eliminates the hydrogen bond donor present in secondary amide analogs, may reduce off-target interactions with non-bromodomain proteins that typically engage amide NH groups. Researchers investigating epigenetic regulation, particularly in oncology or inflammation, may prioritize this scaffold for hit-to-lead optimization campaigns.

CNS-Targeted Screening Libraries: Favorable Physicochemical Profile

The compound's computed properties—XLogP3 of 2.4, TPSA of 20.3 Ų, and zero H-bond donors—align with empirically derived CNS drug-likeness guidelines (e.g., multiparameter optimization scores). Compared to the N-H analog (TPSA 43.1 Ų, XLogP3 1.8), this compound exhibits a superior balance of lipophilicity and polarity for passive blood-brain barrier penetration. Procurement for CNS-focused phenotypic screening or target-based assays is supported by these differential physicochemical attributes.

Phosphodiesterase Inhibitor Fragment Evolution

The modest but detectable PDE4B inhibitory activity (IC₅₀ = 9.74 µM) provides a foothold for fragment-based drug discovery (FBDD) or structure-guided optimization targeting phosphodiesterases. The cyclopropane ring offers a conformationally restricted core that can be elaborated to improve potency while maintaining favorable physicochemical properties. The 4-bromophenyl group additionally serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid analog synthesis.

Conformational SAR Studies in Medicinal Chemistry

The compound serves as a valuable comparator in SAR studies investigating the effect of N-methylation and cyclopropane ring incorporation on target binding and ADME properties. As demonstrated by the milnacipran derivative class-level SAR, N-methylation can significantly modulate potency. Researchers can use this compound to empirically validate computational models predicting the impact of methyl substitution on hydrogen bonding, conformational entropy, and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromophenyl)-N-methylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.